Fmoc-beta-Me-D-Met-OH

Description

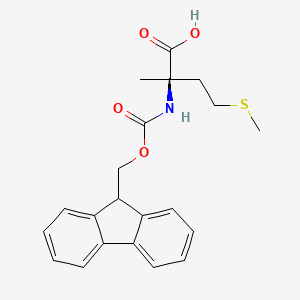

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1 |

InChI Key |

XVPHAVLGYDEOAF-OAQYLSRUSA-N |

Isomeric SMILES |

C[C@@](CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Strategies for N Alpha Fmoc Beta Methyl D Methionine Oh

Stereoselective Introduction of the D-Configuration and beta-Methyl Moiety

The creation of the two adjacent stereocenters in the D-methionine backbone with a beta-methyl group requires highly selective synthetic methods. Both the D-configuration at the alpha-carbon and the stereochemistry of the newly introduced methyl group must be rigorously controlled.

The synthesis of D-amino acids, which are crucial components in many pharmaceuticals and fine chemicals, can be achieved through various chemical and biocatalytic methods. nih.gov While chemical approaches like the chiral resolution of racemic mixtures or asymmetric synthesis from prochiral precursors exist, they can be associated with high costs, low yields, and potential racemization. nih.gov

Biocatalytic methods offer a powerful alternative, operating under mild conditions with high enantioselectivity. nih.gov Key enzymatic approaches for producing D-amino acids include:

Reductive Amination of α-Keto Acids: D-amino acid dehydrogenases can catalyze the asymmetric reductive amination of α-keto acids to yield D-amino acids. nih.govnih.gov Directed evolution has been used to create broad-substrate-range D-amino acid dehydrogenases, enabling the synthesis of various D-amino acids from inexpensive starting materials. nih.gov

Stereoinversion of L-Amino Acids: An efficient route involves the stereoinversion of readily available L-amino acids. rsc.org This can be accomplished using a one-pot, two-step enzymatic cascade. For instance, an L-amino acid deaminase converts the L-amino acid to its corresponding α-keto acid, which is then stereoselectively reduced by a D-amino acid dehydrogenase to the D-amino acid. rsc.org This method has been shown to produce D-phenylalanine from L-phenylalanine in quantitative yield and with an enantiomeric excess greater than 99%. rsc.org

Other Enzymatic Methods: Other established biocatalytic routes include the use of D-hydantoinase and D-carbamoylase to convert hydantoins, or the application of D-amino acid transaminases. nih.govnih.gov

These enzymatic strategies provide robust and highly selective pathways to obtain the D-configured amino acid core required for Fmoc-beta-Me-D-Met-OH.

Introducing a methyl group at the beta-position of an amino acid creates a second stereocenter, necessitating diastereoselective control.

One powerful approach is the use of enzyme-catalyzed cascade reactions. A modular system has been described that transforms D-α-amino acids into β-methyl-α-amino acids. nih.gov This process utilizes an α-amino acid transaminase, an α-keto acid methyltransferase, and a halide methyltransferase. nih.gov The key stoichiometric reagents are the unprotected D-α-amino acid and methyl iodide, making it an efficient process. nih.gov S-adenosyl-l-methionine dependent methyltransferases are known to catalyze such methyl transfers. nih.gov

Chemical methods for diastereoselective alkylation often rely on chiral auxiliaries. For example, the Evans' oxazolidinone method has been used for the diastereoselective methylation of amino acid derivatives. Another approach involves the chiral Strecker reaction using a p-toluenesulfinylimine to induce chirality, which has proven effective for synthesizing α-amino acids with β-branched side chains. researchgate.net Furthermore, enolate alkylation of β-amino acid derivatives is a known strategy for introducing substituents at the β-position. ethz.ch

| Method | Key Features | Application |

| Enzyme Cascade | Uses transaminase and methyltransferase. nih.gov | Asymmetric β-methylation of D-amino acids. nih.gov |

| Evans' Oxazolidinone | Employs a chiral auxiliary for diastereoselective alkylation. researchgate.net | Synthesis of β-branched amino acids. researchgate.net |

| Chiral Strecker Reaction | Utilizes a p-toluenesulfinylimine to direct stereochemistry. researchgate.net | Asymmetric synthesis of novel α-amino acids. researchgate.net |

| Enolate Alkylation | Involves the formation and alkylation of a β-amino acid enolate. ethz.ch | Preparation of β-substituted amino acids. ethz.ch |

Optimization of Synthetic Routes for Scalability and Purity in Research Applications

Transitioning the synthesis of a complex molecule like this compound from a laboratory-scale procedure to a scalable and robust process requires careful optimization of each step. The goal is to ensure high yield and purity, which are critical for applications like SPPS where impurities can lead to failed sequences.

Scalability often necessitates moving away from purification methods like column chromatography, which are not practical for large quantities. Instead, the focus shifts to developing reaction conditions that yield a product pure enough to be isolated by simple filtration and washing. cam.ac.uk For example, using reagents like imidazole-1-sulfonyl azide (B81097) for certain transformations can be safer and more practical on a large scale than other alternatives. cam.ac.uk

In the context of Fmoc-amino acid synthesis, phase-transfer catalysis has been employed for the scalable, asymmetric synthesis of derivatives like Fmoc-L-4-cyanotryptophan, achieving multi-gram scales with excellent enantioselectivity (>98%). acs.org Such strategies could be adapted for the alkylation steps in the synthesis of β-methyl-D-methionine.

For the Fmoc protection step, optimizing the pH and solvent system is crucial. For instance, in the synthesis of Fmoc-azido amino acids, switching to a biphasic solvent mixture and carefully controlling the pH prevented the undesired deprotection of the Fmoc group, leading to a product that was >98% pure after a simple workup. cam.ac.uk

Integration of N Alpha Fmoc Beta Methyl D Methionine Oh into Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-Based SPPS Relevant to Modified Residues

The foundation of SPPS lies in the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support. chempep.com The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains. nih.gov

Resin Selection and Functionalization Strategies

The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and influences reaction conditions. chempep.com For the synthesis of peptides with a C-terminal carboxylic acid, Wang and 2-chlorotrityl chloride resins are commonly employed. chempep.comresearchgate.net The 2-chlorotrityl chloride resin is particularly advantageous for sterically hindered amino acids as it allows for the attachment of the first amino acid with minimal risk of racemization. researchgate.netmerckmillipore.com

The nature of the polymer support itself also plays a significant role. Polystyrene (PS) resins are widely used due to their cost-effectiveness and good swelling properties in common organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). chempep.comnih.gov However, for "difficult sequences," which are prone to aggregation, polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel) or polyamide resins are often preferred due to their enhanced swelling in polar solvents and ability to minimize interchain interactions. chempep.comnih.gov A newer generation of polyacrylamide resins, such as Amino-Li-Resin, offers high functionalization and excellent stability, proving effective for the synthesis of peptides containing hindered amino acids. nih.gov

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Common Linker | C-Terminal Functionality | Key Features |

|---|---|---|---|

| Polystyrene (PS) | Wang | Acid | Cost-effective, good swelling in DCM/DMF. chempep.com |

| Polystyrene (PS) | 2-Chlorotrityl | Acid/Protected Peptide | Mild cleavage conditions, good for hindered residues. researchgate.netmerckmillipore.com |

| Polystyrene (PS) | Rink Amide | Amide | Standard for peptide amides. chempep.com |

| PEG-grafted PS | TentaGel | Varies | Improved swelling in polar solvents, reduces aggregation. chempep.com |

| Polyacrylamide | Amino-Li-Resin | Varies | High loading, excellent stability, suitable for difficult sequences. nih.gov |

Functionalization of the resin with the first amino acid, in this case, Fmoc-beta-Me-D-Met-OH, must be carefully optimized to achieve a suitable loading capacity. Lower loading is often recommended for long or difficult sequences to minimize steric hindrance and aggregation. chempep.com

N-alpha-Fmoc Deprotection Kinetics and Mechanistic Considerations (e.g., Beta-Elimination)

The removal of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly 20% piperidine (B6355638) in DMF. nih.govresearchgate.net The deprotection proceeds via a β-elimination (E1cB) mechanism, where the base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring. rsc.orgspringernature.com This is the rate-determining step. rsc.org The resulting dibenzofulvene (DBF) intermediate is then trapped by the amine. nih.govspringernature.com

For sterically hindered residues like β-methylated amino acids, the kinetics of Fmoc deprotection can be slower. This can lead to incomplete deprotection and the formation of deletion sequences, where one or more amino acids are missing from the final peptide. rsc.orgresearchgate.net To overcome this, extended deprotection times or the use of stronger base cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine or piperazine, can be employed. rsc.orgpeptide.com DBU is a non-nucleophilic base that can accelerate the initial proton abstraction. peptide.com Recent studies have also explored the use of dipropylamine (B117675) (DPA) as a deprotection reagent, which has shown to reduce side reactions like aspartimide formation. acs.org

A potential side reaction of particular relevance is β-elimination, not of the Fmoc group, but of the amino acid side chain itself. While more commonly associated with residues like aspartic acid, the conditions used for Fmoc deprotection could theoretically induce side reactions in modified amino acids. nih.gov However, for β-methyl-D-methionine, this is less of a concern compared to residues with more labile side chains.

Optimized Peptide Bond Formation with N-alpha-Fmoc-beta-Methyl-D-Methionine-OH

The formation of a peptide bond between the sterically hindered carboxyl group of this compound and the N-terminal amine of the growing peptide chain is a critical and often challenging step.

Role of Coupling Reagents and Additives (e.g., Carbodiimides, Phosphonium, Aminium Salts)

Standard coupling reagents may not be sufficient to drive the acylation to completion when dealing with sterically hindered amino acids. researchgate.net While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective for many standard couplings, more potent activating agents are often required for challenging sequences. researchgate.netamericanpeptidesociety.org

Phosphonium and aminium/uronium salt-based reagents are generally more effective in these situations. sigmaaldrich.com These reagents convert the protected amino acid into a more reactive species, such as an active ester. sigmaaldrich.com

Table 2: Common Coupling Reagents for SPPS

| Reagent Class | Examples | Activating Species | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC | O-acylisourea | Cost-effective, but can lead to racemization without additives. americanpeptidesociety.org |

| Aminium/Uronium | HBTU, TBTU, HATU, COMU | OBt, OAt, or Oxyma esters | Highly efficient, suitable for hindered couplings. HATU and COMU are particularly effective. sigmaaldrich.combachem.com |

| Phosphonium | PyBOP, PyAOP | OBt or OAt esters | High reactivity, can be used in excess for slow reactions. sigmaaldrich.com |

For sterically hindered amino acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often the reagents of choice. sigmaaldrich.combachem.com HATU, which forms a highly reactive OAt ester, is particularly effective for coupling N-methylated and other hindered amino acids. sigmaaldrich.combachem.com COMU offers comparable efficiency to HATU with the added benefits of improved safety and solubility. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. americanpeptidesociety.org

Mechanistic Considerations of Acylation Reactions in SPPS

The acylation reaction involves the nucleophilic attack of the free amine of the resin-bound peptide on the activated carboxyl group of the incoming Fmoc-amino acid. The steric bulk of the β-methyl group in this compound can significantly slow down this reaction. researchgate.net The D-configuration further alters the spatial arrangement, potentially creating additional steric clashes.

To achieve efficient coupling, an excess of the protected amino acid and the coupling reagent is typically used. nih.gov Microwave-assisted SPPS has also emerged as a powerful technique to accelerate slow coupling reactions, particularly those involving sterically hindered residues. springernature.com The use of solvents that promote good resin swelling and reagent solubility, such as DMF or N-methylpyrrolidone (NMP), is also crucial. chempep.com In some cases, a solvent mixture containing acetonitrile (B52724) (ACN) has been shown to be beneficial for hindered couplings. nih.gov

Addressing Challenges in SPPS Incorporating Sterically Hindered or Modified D-Amino Acids

The incorporation of residues like this compound falls into the category of "difficult couplings" in SPPS. researchgate.net The primary challenges are incomplete deprotection and inefficient coupling, both stemming from steric hindrance. researchgate.net

Strategies to Overcome these Challenges Include:

Optimized Deprotection: Employing extended deprotection times or using more potent deprotection cocktails (e.g., with DBU). rsc.orgpeptide.com

Powerful Coupling Reagents: Utilizing high-efficiency coupling reagents such as HATU, HCTU, or COMU. sigmaaldrich.combachem.com

Double Coupling: Repeating the coupling step to ensure the reaction goes to completion.

Microwave Irradiation: Using microwave energy to accelerate both deprotection and coupling steps. springernature.com

Solvent Choice: Selecting solvents that maximize resin swelling and reagent solubility. chempep.comnih.gov

In Situ Neutralization: Combining the neutralization step after deprotection with the subsequent coupling step can sometimes improve yields, especially when aggregation is an issue. peptide.com

The synthesis of peptides containing β-amino acids is an active area of research, as these modifications can confer resistance to enzymatic degradation and induce unique secondary structures. mdpi.com While ribosomal synthesis of peptides with some β-amino acids has been demonstrated, chemical synthesis via SPPS remains the most versatile method for incorporating a wide range of modified residues like this compound. acs.org The successful integration of such sterically demanding building blocks requires a careful and systematic optimization of the SPPS protocol, from resin selection to the choice of reagents and reaction conditions.

Coupling Efficiency in Difficult Sequences and Peptide Aggregation

The successful synthesis of peptides, particularly long or complex sequences, is often hampered by two major challenges: low coupling efficiency and peptide aggregation. The introduction of a beta-methyl group, as seen in this compound, directly addresses these issues, albeit with its own set of considerations.

The beta-methyl group introduces significant steric hindrance at the amino group, which can slow down the kinetics of the coupling reaction. researchgate.netthieme.de This is particularly relevant when coupling to or from the beta-methylated residue. To overcome this, more potent coupling reagents are often required to achieve satisfactory yields. While standard reagents like HBTU and TBTU are effective for many couplings, sterically hindered amino acids may necessitate the use of stronger activators such as HATU, HCTU, or PyAOP. peptide.combachem.comsigmaaldrich.com Microwave-assisted SPPS has also emerged as a valuable technique to drive difficult couplings to completion by providing localized and efficient heating. cem.com

Despite the challenge it poses to coupling, the steric bulk of the beta-methyl group can be advantageous in preventing peptide aggregation. Aggregation occurs when growing peptide chains, attached to the solid support, adopt secondary structures like beta-sheets, leading to intermolecular hydrogen bonding. mdpi.comnih.govroyalsocietypublishing.org This can physically block reactive sites, leading to incomplete reactions and truncated or deletion sequences. The beta-methyl group disrupts the regular backbone conformation required for the formation of these beta-sheets. nih.gov By introducing a "kink" in the peptide backbone, it interferes with the hydrogen bonding patterns that stabilize aggregates. This is conceptually similar to the use of N-methylated amino acids, which are also known to be effective in disrupting aggregation. nih.govresearchgate.net

The D-configuration of the methionine residue further contributes to the disruption of secondary structures that are typically formed by L-amino acids. The combination of the D-amino acid and the beta-methylation can therefore be a powerful tool for synthesizing "difficult sequences" that are prone to aggregation.

Table 1: Coupling Reagent Efficacy with Sterically Hindered Amino Acids

| Coupling Reagent | Type | Efficacy with Sterically Hindered Amino Acids | Reference |

| HBTU/TBTU | Aminium | Moderate; may require longer coupling times or double coupling. | bachem.com |

| HATU/HCTU | Aminium | High; often the reagent of choice for difficult couplings. | bachem.comsigmaaldrich.com |

| PyAOP | Phosphonium | High; particularly effective for N-methylated and other sterically hindered amino acids. | peptide.com |

| COMU | Aminium | High; offers good solubility and safety profile. | bachem.com |

Prevention of Unwanted Side Reactions during Elongation

Beyond aggregation, several other side reactions can occur during the elongation cycles of Fmoc-SPPS. The unique structure of this compound can influence the propensity of some of these reactions.

One of the most common side reactions involving methionine is the oxidation of its thioether side chain to methionine sulfoxide (B87167). acs.org This can occur during the repetitive cycles of Fmoc deprotection and coupling, and especially during the final cleavage from the resin. While the beta-methyl group on the backbone does not directly protect the sulfur atom, the conformational changes it induces in the peptide chain might slightly alter the solvent accessibility of the methionine side chain, potentially offering some minor steric protection against oxidation. However, the primary methods for preventing methionine oxidation remain the use of scavengers during cleavage and the careful handling of reagents to minimize oxidative conditions. acs.orgnih.gov

Another significant side reaction in Fmoc-SPPS is aspartimide formation, which occurs when a peptide sequence contains an aspartic acid residue. This is a base-catalyzed intramolecular cyclization that can lead to chain termination and the formation of beta- and D-aspartyl peptides. nih.gov The incorporation of a beta-methylated amino acid adjacent to an aspartic acid residue could potentially influence the rate of aspartimide formation due to steric hindrance, which may restrict the necessary backbone geometry for the cyclization to occur.

Furthermore, the presence of a beta-methyl group can help prevent epimerization, or racemization, at the alpha-carbon of the activated amino acid during coupling. While D-amino acids are intentionally used, preventing their conversion to the L-form is crucial. The steric bulk of the beta-methyl group can disfavor the formation of the planar enolate intermediate that is a prerequisite for epimerization.

Table 2: Common Side Reactions in Fmoc-SPPS and the Potential Influence of this compound

| Side Reaction | Description | Potential Influence of this compound | Reference |

| Methionine Oxidation | Oxidation of the thioether side chain to sulfoxide. | Minimal direct effect; conformational changes may slightly alter side-chain accessibility. | acs.orgnih.gov |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Steric hindrance from the adjacent beta-methyl group may disfavor the transition state for cyclization. | nih.gov |

| Epimerization | Racemization of the activated amino acid during coupling. | The beta-methyl group's steric bulk can hinder the formation of the planar enolate intermediate, thus reducing epimerization. | bachem.com |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to chain cleavage from the resin. | The steric hindrance of the beta-methyl group could slow down this intramolecular reaction. |

Stereochemical Integrity and Diastereomeric Purity in Peptide Chains Containing N Alpha Fmoc Beta Methyl D Methionine Oh

Mechanisms of Epimerization during Peptide Synthesis Cycles

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. researchgate.net These impurities can be difficult to separate from the desired peptide and may alter the final peptide's biological activity. researchgate.net For peptides containing Fmoc-β-Me-D-Met-OH, epimerization can occur at either the α-carbon or the β-carbon, although racemization at the α-carbon is the more commonly discussed issue in the context of standard peptide synthesis cycles. The two primary stages where epimerization is a concern are during the base-catalyzed removal of the Fmoc protecting group and during the activation step of the coupling reaction.

The repetitive use of a base, typically a secondary amine like piperidine (B6355638), to remove the N-terminal Fmoc group is a cornerstone of Fmoc-SPPS. acs.orgaltabioscience.com The mechanism of Fmoc deprotection involves the abstraction of the acidic proton on the fluorenyl moiety, leading to β-elimination. altabioscience.com While this process is generally efficient, the basic conditions can also promote the abstraction of the α-proton of the N-terminal amino acid residue, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization.

For Fmoc-β-Me-D-Met-OH, the presence of the β-methyl group can influence the rate of this base-catalyzed racemization. The steric hindrance introduced by the β-methyl group might be expected to slightly decrease the rate of deprotonation at the α-carbon. However, electronic effects could also play a role.

It is important to note that while base-catalyzed racemization during deprotection can occur, it is generally considered to be less of a concern for most amino acids compared to racemization during the coupling step, especially when standard deprotection times with 20% piperidine in DMF are employed. luxembourg-bio.comchempep.com However, for sequences prone to aggregation where longer deprotection times might be necessary, the risk of epimerization increases.

A more significant pathway for racemization in Fmoc-SPPS occurs during the activation of the carboxyl group of the incoming amino acid for coupling. peptide.comhighfine.com The activation process, which is necessary to form the peptide bond, also significantly increases the acidity of the α-proton. This enhanced acidity makes the α-proton susceptible to abstraction by bases present in the reaction mixture, such as N,N'-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which are commonly used in conjunction with coupling reagents. highfine.com

The primary mechanism for activation-induced racemization involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. highfine.com The formation of this planar, achiral (at the formerly chiral center) intermediate allows for reprotonation to occur from either side, leading to a mixture of L- and D-isomers. Urethane-protected amino acids like those with Fmoc groups are generally thought to suppress racemization by disfavoring oxazolone (B7731731) formation. nih.gov However, under certain conditions, particularly with highly activating coupling reagents and the presence of base, racemization can still be significant. nih.gov

For Fmoc-β-Me-D-Met-OH, the steric bulk of the β-methyl group could potentially hinder the formation of the oxazolone intermediate, thereby reducing the rate of racemization. Conversely, the combination of bulky residues at the coupling site has been shown to result in extensive racemization in polar solvents like DMF. nih.gov Therefore, the precise impact of the β-methyl group on the racemization of Fmoc-β-Me-D-Met-OH during coupling is complex and depends on a variety of factors, including the coupling reagents, base, solvent, and the sequence of the growing peptide chain.

Analytical Methodologies for Diastereomeric Purity Assessment in Research Peptides

Given the potential for epimerization, the development and application of robust analytical methods to assess the diastereomeric purity of synthetic peptides containing Fmoc-β-Me-D-Met-OH is crucial. The separation and quantification of diastereomers are often challenging due to their similar physicochemical properties. researchgate.net However, several techniques have proven effective.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing peptide purity and separating diastereomers. dntb.gov.ua Reversed-phase HPLC (RP-HPLC) on achiral stationary phases can often separate diastereomeric peptides due to subtle differences in their hydrophobicity and conformation. dntb.gov.uanih.gov The separation can be optimized by adjusting the gradient, temperature, and mobile phase composition. nih.govcreative-peptides.com For more challenging separations, the use of chiral stationary phases or chiral additives in the mobile phase can be employed. cat-online.com

Other valuable techniques include:

Capillary Electrophoresis (CE): CE offers high resolving power, particularly for polar compounds, and has been successfully applied to the separation of diastereomeric peptides. dntb.gov.ua

Gas Chromatography (GC): After hydrolysis of the peptide and derivatization of the resulting amino acids, chiral GC columns can be used to determine the enantiomeric ratio of each amino acid, including β-methyl-methionine. cat-online.com

Mass Spectrometry (MS): While MS itself does not typically distinguish between diastereomers, when coupled with a separation technique like HPLC (LC-MS), it is invaluable for identifying the masses of the parent peptide and any diastereomeric impurities. dntb.gov.ua

The following table summarizes common analytical methods for assessing diastereomeric purity:

| Analytical Method | Principle | Application to Peptides with Fmoc-β-Me-D-Met-OH |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity and conformation on an achiral stationary phase. dntb.gov.uanih.gov | Primary method for assessing purity and separating diastereomers. Optimization of conditions is often required. creative-peptides.com |

| Chiral HPLC | Separation based on differential interactions with a chiral stationary phase or a chiral mobile phase additive. cat-online.com | Used for difficult separations where RP-HPLC is insufficient. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. dntb.gov.ua | Offers high resolution, especially for polar and charged peptides. |

| Gas Chromatography (GC) on a Chiral Column | Separation of volatile, derivatized enantiomers of the constituent amino acids after peptide hydrolysis. cat-online.com | Allows for the quantification of the D/L ratio for each amino acid in the peptide, including β-methyl-methionine. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. dntb.gov.ua | Confirms the identity of the desired peptide and its diastereomeric impurities. |

Strategies for Minimizing Stereochemical Compromise in Fmoc-Based SPPS

To ensure the synthesis of stereochemically pure peptides containing Fmoc-β-Me-D-Met-OH, a combination of strategies aimed at minimizing the opportunities for epimerization should be employed. These strategies focus on optimizing reaction conditions and utilizing advanced protecting group schemes.

Careful control of the reaction environment is critical to suppress racemization. Key parameters to consider include:

Solvent: The polarity of the solvent can significantly impact the rate of racemization. nih.gov While polar aprotic solvents like DMF are common in SPPS, less polar solvents or solvent mixtures may reduce epimerization in some cases. However, solubility of the protected amino acids and the growing peptide chain must be maintained.

Temperature: Lowering the reaction temperature during coupling can decrease the rate of both the desired peptide bond formation and the undesired epimerization. biotage.com This is a common strategy, especially for amino acids known to be prone to racemization. Microwave-assisted SPPS, which often involves elevated temperatures, requires careful optimization to limit epimerization.

Base: The choice and concentration of the base used during coupling are crucial. Sterically hindered, weaker bases like 2,4,6-collidine (TMP) are often recommended over stronger, less hindered bases like DIPEA or NMM to minimize racemization. highfine.com The concentration of the base should also be kept to the minimum required for efficient coupling.

The following table provides a general overview of the impact of reaction conditions on racemization:

| Reaction Condition | To Minimize Racemization | Rationale |

| Solvent | Use less polar solvents where possible | May decrease the rate of enolization and oxazolone formation. nih.gov |

| Temperature | Lower the reaction temperature | Reduces the rate of epimerization. biotage.com |

| Base (for coupling) | Use sterically hindered, weaker bases (e.g., collidine) | Reduces the rate of α-proton abstraction. highfine.com |

| Base Concentration | Use the minimum effective concentration | Minimizes base-catalyzed side reactions. |

| Coupling Reagent | Use reagents with lower racemization potential (e.g., carbodiimides with additives like HOBt or Oxyma) | Additives can suppress oxazolone formation. peptide.com |

| Pre-activation Time | Minimize pre-activation time | Reduces the time the activated amino acid is exposed to conditions that promote racemization. |

While the primary focus of this article is on the stereochemistry at the α- and β-carbons, the methionine side chain itself can be susceptible to oxidation to the sulfoxide (B87167) during SPPS, particularly during the final cleavage from the resin. biotage.comnih.gov Although this is not a direct epimerization event, the formation of methionine sulfoxide introduces a new chiral center at the sulfur atom, leading to a mixture of diastereomers.

Standard Fmoc-SPPS of methionine-containing peptides often proceeds without side-chain protection. biotage.com However, to prevent oxidation, several strategies can be employed:

Use of Scavengers: During the final trifluoroacetic acid (TFA) cleavage, the addition of scavengers such as dimethylsulfide (DMS) can help to suppress the oxidation of the methionine thioether. nih.gov

Methionine Sulfoxide as a Protecting Group: An alternative strategy is to use Fmoc-Met(O)-OH, where the side chain is already oxidized to the sulfoxide. The sulfoxide acts as a protecting group and can be reduced back to methionine after purification of the peptide. peptide.com This approach avoids the formation of a mixture of oxidized and non-oxidized species during synthesis and cleavage.

Advanced Side-Chain Protecting Groups: While less common for methionine compared to other amino acids like cysteine or histidine, the development of novel, labile side-chain protecting groups for the thioether could offer another avenue to prevent side reactions.

Conformational Analysis and Structural Impact of Beta Methylation and D Configuration

Influence of the β-Methyl Group on Peptide Backbone Conformation

The introduction of a methyl group at the β-carbon of an amino acid residue, as seen in Fmoc-beta-Me-D-Met-OH, imposes significant steric constraints that profoundly affect the local and global conformation of a peptide chain.

Induction of Preferred Secondary Structures (e.g., Beta-Turns, Helices, Constrained Folds)

The steric hindrance caused by the β-methyl group restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles. This limitation in conformational freedom can favor the adoption of specific secondary structures. For instance, β-methylation has been shown to be a potent inducer of β-turns, which are crucial for the folding and biological activity of many peptides and proteins. The presence of a β-methyl group can also promote the formation of helical structures by pre-organizing the peptide backbone into a conformation that is conducive to helix initiation and propagation. In some cases, the constraints imposed by β-methylation can lead to the formation of unique, constrained folds that are not readily accessible to peptides composed solely of canonical amino acids.

Conformational Restriction and Rigidity in Peptide Scaffolds

The steric bulk of the β-methyl group significantly reduces the conformational flexibility of the peptide backbone. This increased rigidity can be advantageous in the design of peptidomimetics, as it can lock the peptide into a bioactive conformation, thereby increasing its affinity for a biological target. The reduction in the number of accessible conformations also decreases the entropic penalty associated with binding, which can lead to a more favorable binding free energy. The enhanced proteolytic stability often observed in peptides containing β-methylated amino acids can be partly attributed to this conformational rigidity, which can hinder recognition and cleavage by proteases. nih.gov

Role of D-Amino Acids in Modulating Peptide Conformation and Dynamics

The incorporation of D-amino acids, such as the D-methionine moiety in this compound, introduces a profound change in the stereochemistry of the peptide backbone, leading to significant alterations in conformation and dynamics. psu.edu Unlike their L-counterparts, which favor right-handed helical structures, D-amino acids have a propensity to induce left-handed helices or to disrupt or terminate right-handed helices. psu.edu

The Ramachandran plot for a D-amino acid is an inversion of the plot for an L-amino acid, meaning that the allowed regions for the φ and ψ dihedral angles are in different quadrants. psu.edu This inherent difference in conformational preference makes D-amino acids powerful tools for introducing specific turns and folds into a peptide sequence. For example, the inclusion of a D-amino acid at the i+1 or i+2 position of a β-turn can stabilize type I' or type II' β-turns, respectively. psu.edu Molecular dynamics simulations have shown that incorporating D-amino acids in the loop region of a peptide can significantly increase the population of β-hairpin conformations. researcher.life This ability to precisely control the turn geometry is invaluable in the design of peptides with specific three-dimensional structures.

Furthermore, the presence of D-amino acids can enhance the stability of peptides against enzymatic degradation by proteases, which are typically specific for L-amino acids. frontiersin.orgnih.gov This increased proteolytic resistance is a critical attribute for the development of peptide-based therapeutics. frontiersin.orgnih.gov

Spectroscopic and Computational Approaches for Conformational Elucidation

Determining the three-dimensional structure of peptides containing modified amino acids like this compound requires a combination of sophisticated spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their native biological environment. nih.govspringernature.com For peptides containing non-natural amino acids, NMR provides invaluable information about the local and global conformation. saromics.com

Key NMR experiments for peptide structure determination include:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. uzh.ch The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more effective for molecules with intermediate correlation times. nih.gov

By analyzing the chemical shifts, coupling constants (which provide information on dihedral angles), and NOE-derived distance restraints, a set of structural constraints can be generated. These constraints are then used in computational algorithms, such as distance geometry and simulated annealing, to calculate an ensemble of structures consistent with the experimental data. nih.gov

Table 1: Key NMR Parameters and Their Structural Implications

| NMR Parameter | Information Derived | Structural Implication |

|---|---|---|

| Chemical Shift | Local electronic environment of a nucleus. | Changes in chemical shifts can indicate the formation of secondary structures like helices or β-sheets. |

| ³J-Coupling Constants | Dihedral angles (φ, ψ) through the Karplus equation. | Helps to define the backbone conformation of the peptide. |

| Nuclear Overhauser Effect (NOE) | Through-space distances between protons (< 5 Å). | Provides crucial long-range distance restraints for determining the 3D fold of the peptide. uzh.ch |

| Temperature Coefficients | Solvent accessibility of amide protons. | Amide protons involved in intramolecular hydrogen bonds have smaller temperature coefficients. |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of molecules in the solid state. youtube.comnih.gov The process involves growing well-ordered crystals of the peptide, which can be a challenging and rate-limiting step. nih.govnih.gov Once suitable crystals are obtained, they are exposed to a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. youtube.com

The intensities of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the peptide, atom by atom. nih.govyoutube.com The final model is refined to achieve the best possible fit with the experimental data. youtube.com

X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the crystalline state. mdpi.com This information is invaluable for understanding the precise bond angles, bond lengths, and intramolecular interactions that define the peptide's structure. While the solid-state conformation may not always be identical to the solution-state conformation, it provides a crucial piece of the structural puzzle and can reveal preferred conformational states. researchgate.netmarquette.edu

Table 2: Comparison of NMR Spectroscopy and X-ray Crystallography for Peptide Structure Determination

| Feature | NMR Spectroscopy | X-ray Crystallography |

|---|---|---|

| Sample State | Solution | Solid (crystal) |

| Information Provided | Ensemble of structures, dynamic information | Single, static structure |

| Resolution | Typically lower than crystallography | Atomic or near-atomic resolution |

| Molecular Size | Generally limited to smaller proteins and peptides (<30 kDa) saromics.com | No strict size limit, but crystallization is a bottleneck |

| Key Challenge | Spectral overlap and resonance assignment | Growing high-quality crystals nih.gov |

Molecular Dynamics Simulations and Quantum Mechanical Calculations in Conformational Prediction

To fully elucidate the three-dimensional structure and dynamic behavior of modified amino acids like this compound, computational methods such as Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations are indispensable. These techniques provide a detailed picture of the molecule's conformational landscape.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like this compound, all-atom MD simulations in an explicit solvent environment can reveal its dynamic behavior and preferential conformations. nih.gov The simulations begin from an initial energy-minimized structure and calculate the forces between atoms using a chosen force field (e.g., AMBER, CHARMM, OPLS). researchgate.net By integrating Newton's laws of motion, the trajectory of each atom is tracked over a set period, often on the scale of nanoseconds to microseconds.

These simulations allow for the exploration of the conformational space defined by the key dihedral angles. The large, aromatic Fmoc protecting group introduces its own significant interactions, particularly pi-stacking, which can influence the self-assembly behavior of the molecule in solution. researchgate.net MD simulations can capture these interactions and predict how the beta-methylation and D-configuration collectively restrict the molecule's flexibility. The output of an MD simulation is a trajectory file that can be analyzed to identify the most stable and frequently visited conformational states.

| Simulation Parameter | Typical Value/Condition | Purpose in Simulation |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for interatomic interactions. researchgate.net |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment on conformation. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. nih.gov |

| Analysis | Ramachandran plots, RMSD | To identify stable conformations and structural deviations over time. researchgate.net |

Quantum Mechanical (QM) Calculations

While MD simulations are excellent for sampling a wide range of conformations, the accuracy of the underlying force fields can be limited. Quantum mechanical calculations, based on solving the Schrödinger equation, offer a much higher level of theoretical accuracy for determining the electronic structure and energy of a molecule. nih.gov Due to their high computational cost, QM methods are typically not used for extensive dynamic simulations of large molecules. Instead, they are often employed to refine the energies of specific conformations obtained from MD simulations or other conformational searches.

For a molecule like this compound, methods like Density Functional Theory (DFT) or ab initio Hartree-Fock calculations can be used. nih.govnih.gov A common strategy involves performing a conformational search using a less computationally intensive method (like molecular mechanics or MD) and then submitting the resulting low-energy structures to QM calculations for geometry optimization and single-point energy evaluation. This provides a highly accurate ranking of the relative stability of different conformers. Fragmentation-based QM methods have also been developed to make these high-level calculations more tractable for larger systems like peptides by breaking them down into individual amino acid fragments. nih.govnyu.edu These calculations are crucial for understanding how modifications like beta-methylation directly alter the electronic properties and steric profile of the amino acid. nih.gov

| QM Method | Application | Key Output |

| Density Functional Theory (DFT) | Geometry optimization and energy calculation of stable conformers. nih.gov | Accurate relative energies, optimized bond lengths and angles. |

| Hartree-Fock (HF) | Ab initio calculation of electronic structure. nih.gov | Wave function, molecular orbital energies. |

| Fragmentation Methods (e.g., EE-GMFCC) | QM calculation of large molecules like peptides. nih.govnyu.edu | Accurate total energy and molecular properties for large systems. |

By combining MD simulations to explore the conformational landscape and QM calculations to refine the energetics of key structures, researchers can build a comprehensive and accurate model of the structural preferences of this compound. This predictive power is essential for designing peptides with specific folds and functions.

Biochemical Implications of N Alpha Fmoc Beta Methyl D Methionine Oh Incorporation in Peptide Research

Enhanced Proteolytic Stability of Peptides Containing beta-Methylated D-Methionine

A primary obstacle in the therapeutic development of peptides is their rapid degradation by endogenous proteases. nih.gov The introduction of beta-methylated D-methionine is a powerful strategy to overcome this limitation. The enhanced stability stems from fundamental changes to the peptide backbone that render it a poor substrate for natural digestive enzymes.

Resistance to Exopeptidases and Endopeptidases in Research Models

Peptidases, the enzymes responsible for cleaving peptide bonds, exhibit high specificity for their substrates. nih.gov They are broadly classified into two groups: exopeptidases, which cleave amino acids from the ends of a peptide chain, and endopeptidases, which cleave internal peptide bonds. nih.govtaylorandfrancis.comresearchgate.net Both types have evolved to recognize and hydrolyze peptides composed of L-alpha-amino acids, the natural building blocks of proteins. youtube.comreddit.com

The incorporation of a beta-amino acid, such as beta-methyl-D-methionine, introduces an additional carbon atom into the peptide backbone. researchgate.net This structural alteration fundamentally changes the spacing and conformational geometry of the peptide chain, disrupting the precise alignment required for recognition and catalysis by the active sites of both exopeptidases and endopeptidases. youtube.comresearchgate.net

Furthermore, the stereochemistry of the amino acid is critical for enzyme recognition. Human proteases are stereospecific for L-amino acids and generally cannot process peptides containing D-amino acids. reddit.comnih.gov Therefore, the D-configuration of beta-methyl-D-methionine provides an independent and potent mechanism of resistance to proteolysis. The combination of both a beta-amino acid structure and D-stereochemistry creates a formidable barrier to enzymatic degradation, significantly increasing the peptide's half-life in biological systems. Research has consistently shown that peptides composed entirely of D-amino acids or those containing beta-amino acids exhibit high resistance to proteolytic degradation under physiological conditions. nih.govacs.org

Table 1: Classification and Action of Peptidases

| Peptidase Type | Cleavage Site | Susceptibility to beta-Methylated D-Methionine | Rationale for Resistance |

|---|---|---|---|

| Exopeptidases | |||

| Aminopeptidases | N-terminus | Low | Altered backbone geometry and D-stereochemistry prevent recognition. nih.govreddit.com |

| Carboxypeptidases | C-terminus | Low | Altered backbone geometry and D-stereochemistry prevent recognition. nih.govreddit.com |

| Endopeptidases | Internal peptide bonds | Low | Disrupted backbone conformation and D-stereochemistry hinder binding to the active site. taylorandfrancis.comresearchgate.net |

Design Principles for Protease-Resistant Peptide Scaffolds

The goal of designing protease-resistant peptides is to modify the natural structure minimally to retain biological activity while maximizing stability. Several key principles guide this process:

Backbone Modification : The most effective strategy is to alter the peptide backbone to make it unrecognizable to proteases. acs.org This is achieved by incorporating unnatural amino acids.

Beta-Amino Acid Substitution : Replacing one or more alpha-amino acids with beta-amino acids is a proven method. acs.orgnih.gov This can lead to the formation of novel secondary structures, known as foldamers (e.g., 12-helices and 14-helices), which are resistant to proteolysis. nih.gov The design often begins with a known bioactive peptide sequence, followed by strategic substitution with beta-amino acids. acs.org

Stereochemical Inversion : The use of D-amino acids instead of their natural L-counterparts is a powerful tool for conferring proteolytic stability. youtube.comnih.gov Even a single L- to D-amino acid substitution can dramatically increase a peptide's half-life. youtube.com

N-Methylation : Adding a methyl group to the backbone amide nitrogen (N-methylation) can also enhance proteolytic resistance. nih.govnih.gov This modification reduces the peptide's susceptibility to proteases by creating steric hindrance and preventing the formation of hydrogen bonds necessary for enzyme recognition. nih.gov

Cyclization : Linking the N- and C-termini or side chains to create a cyclic peptide restricts the molecule's conformation, making it a poorer substrate for many proteases. nih.govnih.gov

The use of Fmoc-beta-Me-D-Met-OH in solid-phase peptide synthesis directly applies the first two principles, providing a building block specifically designed for enhanced stability.

Methionine Analogues and Their Research Significance in Peptide Design

Methionine's unique thioether side chain can play diverse roles in protein structure and function, from participating in hydrophobic interactions to coordinating with metal ions in metalloproteins. rsc.org However, this side chain is also susceptible to oxidation, which can alter a peptide's biological activity. nih.gov This has led to the development and use of various methionine analogues in peptide research.

Comparison with Norleucine, Selenomethionine, and Other Non-Oxidizable Methionine Surrogates

Several analogues are used to replace methionine, each with distinct properties and research applications. The primary distinction of beta-methyl-D-methionine is its modified backbone, which confers proteolytic stability, a feature not shared by alpha-amino acid surrogates like norleucine and selenomethionine.

Norleucine (Nle) : This analogue is an isostere of methionine where the sulfur atom is replaced by a methylene (B1212753) (-CH2-) group. nih.govnih.gov As it cannot be oxidized, it is an excellent tool for investigating whether methionine oxidation is responsible for an observed loss of peptide function. While norleucine substitution often has a minimal impact on protein structure, it can sometimes decrease thermostability or alter biological activity. nih.govcaltech.edu

Selenomethionine (SeM) : In this analogue, a selenium atom replaces the sulfur atom. It is also used to study the effects of oxidation. Selenomethionine can often replace methionine with little to no effect on protein structure or function. nih.gov

Beta-Methyl-D-Methionine : Unlike norleucine and selenomethionine, the primary advantage of this analogue is not the prevention of oxidation but the profound increase in metabolic stability due to its beta-amino acid and D-enantiomer structure. youtube.comresearchgate.net While it also possesses a non-oxidizable side chain (relative to the alpha-carbon), its main utility lies in creating peptides that can resist enzymatic degradation.

Table 2: Comparison of Methionine and Its Analogues in Peptide Research

| Compound | Structure Type | Key Feature | Primary Research Application | Proteolytic Stability |

|---|---|---|---|---|

| Methionine (Met) | L-alpha-amino acid | Thioether side chain, susceptible to oxidation | Standard biological building block | Low |

| Norleucine (Nle) | L-alpha-amino acid | Isosteric, non-oxidizable alkyl side chain | Probing the effects of methionine oxidation | Low |

| Selenomethionine (SeM) | L-alpha-amino acid | Selenium-containing, can be oxidized | Probing the effects of methionine oxidation, crystallographic phasing | Low |

| beta-Methyl-D-Methionine | D-beta-amino acid | Altered backbone, D-stereochemistry | Enhancing metabolic stability, creating protease-resistant peptides | High |

Impact on Ligand-Receptor Interactions in Biochemical Assays

The precise three-dimensional structure of a peptide ligand is critical for its interaction with a biological receptor. Any modification, including the substitution of methionine, can have a significant impact on binding affinity and subsequent signal transduction.

Research has shown that methionine residues can be crucial for high-affinity ligand-receptor binding. nih.gov The oxidation of a single methionine residue in Parathyroid Hormone (PTH) analogues, for instance, led to a 20-fold reduction in binding affinity and a corresponding decrease in signaling potency. nih.gov Similarly, mutating a key methionine to alanine (B10760859) in other receptor systems has been shown to abolish ligand binding. nih.gov

Applications in Peptidomimetic and Constrained Peptide Design

Design Principles for Peptidomimetics Incorporating Modified Amino Acids

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of modified amino acids like Fmoc-beta-Me-D-Met-OH is a cornerstone of peptidomimetic design. The inherent flexibility of natural peptides often leads to poor binding affinity with their targets; therefore, restricting their conformation is a key strategy for improvement. nih.gov

A fundamental approach in peptidomimetic design is the use of scaffolds to replicate the spatial arrangement of critical amino acid side chains. nih.gov These scaffolds can be non-peptidic, such as sugar or cyclohexane-based structures, onto which amino acid side chains are appended to mimic the bioactive conformation of a parent peptide. nih.gov

Beta-amino acids, including beta-methylated variants like this compound, are particularly valuable for inducing specific secondary structures, such as turns and helices. The altered backbone geometry compared to standard alpha-amino acids forces the peptide chain to adopt predictable folding patterns. A "turn" is a crucial secondary structure element in many biologically active peptides, often located at the surface of a protein and involved in molecular recognition events. By strategically placing a beta-methylated amino acid, researchers can engineer a stable turn motif, effectively mimicking the bioactive conformation of a natural peptide loop. This pre-organization of the peptide into a receptor-relevant shape can significantly enhance binding affinity. nih.govnih.gov

| Feature of this compound | Implication in Scaffold and Turn Mimicry |

| Beta-Amino Acid Backbone | Induces different folding patterns (e.g., helices, turns) compared to alpha-amino acids. |

| Beta-Methyl Group | Adds a steric constraint, further directing the peptide backbone into a specific conformation. |

| D-Configuration | In combination with L-amino acids, it can promote stable turn structures and provides resistance to proteolysis. youtube.com |

Conformational locks are structural modifications that reduce the flexibility of a peptide, "locking" it into a more rigid structure. nih.govnih.gov This rigidity is advantageous because it reduces the entropic penalty paid upon binding to a receptor, which can lead to a significant increase in binding affinity and biological activity. nih.gov Furthermore, a constrained conformation can enhance selectivity for a specific receptor subtype and improve stability against degradation by proteases. nih.govbohrium.com

The beta-methyl group in this compound acts as a potent conformational lock. This methyl group, attached directly to the peptide backbone, sterically hinders free rotation around the adjacent carbon-carbon bonds. This restriction limits the number of possible conformations the peptide can adopt. By incorporating this amino acid into a peptide sequence, scientists can systematically modulate its three-dimensional structure to favor the specific conformation required for biological activity.

Methods for Introducing Conformational Constraints:

| Method | Description | Role of Modified Amino Acids |

| Side-Chain Cyclization | Covalently linking amino acid side chains to form a macrocycle. bohrium.com | Unnatural amino acids can provide orthogonally reactive groups for crosslinking. nih.gov |

| Backbone Cyclization | Forming a peptide bond between the N- and C-termini. | The conformation induced by building blocks like this compound can facilitate efficient cyclization. |

| Helix/Turn Induction | Using specific amino acids that favor the formation of secondary structures. | Beta-amino acids and D-amino acids are known to be potent inducers of specific turns and helices. youtube.com |

| Steric Hindrance | Introducing bulky groups on the backbone or side chains. | The beta-methyl group on this compound provides a direct steric lock on the backbone. |

Synthesis of Cyclic Peptides and Macrocycles Utilizing N-alpha-Fmoc-beta-Methyl-D-Methionine-OH as a Building Block

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including higher receptor affinity, selectivity, and metabolic stability. The synthesis of these complex molecules is commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. nih.gov

This compound is designed as a building block for just this purpose. The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group on the alpha-amine. In SPPS, this group is removed at each cycle to allow the coupling of the next amino acid in the sequence. nih.gov The synthesis process involves sequentially coupling the desired Fmoc-protected amino acids, including specialty residues like this compound, onto a solid resin support.

Once the linear peptide chain is assembled, it is cleaved from the resin. The final step is the cyclization, or macrocyclization, which involves forming a covalent bond to close the peptide into a ring. nih.gov The conformational preferences induced by the beta-methyl D-methionine residue can be critical at this stage. By pre-organizing the linear precursor into a conformation that brings the two ends of the peptide chain into proximity, the incorporation of this building block can significantly improve the efficiency and yield of the cyclization reaction.

Research on Structure-Activity Relationships (SAR) in Modified Peptides

Structure-Activity Relationship (SAR) studies are a systematic process used in drug discovery to understand how specific structural features of a molecule contribute to its biological activity. rsc.org In peptide science, this often involves creating a library of peptide analogues where individual amino acids are substituted, and the effect on activity is measured. acs.org

This compound is an ideal tool for advanced SAR studies. By substituting a native amino acid in a bioactive peptide with this modified residue, researchers can probe several critical parameters simultaneously:

Impact of Backbone Conformation: The beta-methyl group alters the local backbone conformation. An increase or decrease in activity following this substitution provides direct insight into the required backbone geometry for binding.

Role of Stereochemistry: The D-configuration is a drastic change from the natural L-configuration. This substitution helps determine if the receptor's binding pocket can accommodate the altered stereochemistry and can confer proteolytic stability. youtube.com

Side-Chain Contribution: The methionine side chain itself can be compared to other substitutions at the same position (e.g., an alanine (B10760859) scan) to determine the importance of its size, hydrophobicity, and chemical properties for the peptide's function. acs.org

These studies provide a detailed map of the chemical and conformational requirements for a peptide's activity, guiding the rational design of more potent and stable therapeutic candidates. rsc.org

Advanced Synthetic Methodologies and Future Perspectives

Chemo-Enzymatic Approaches in Peptide Synthesis with Modified Amino Acids

Chemo-enzymatic peptide synthesis (CEPS) is an emerging technology that combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic processes. This approach typically uses proteases in reverse, catalyzing the formation of peptide bonds (aminolysis) rather than their hydrolysis. qyaobio.com

The primary advantage of CEPS over traditional solid-phase peptide synthesis (SPPS) is the elimination of extensive side-chain protection and the avoidance of racemization, a common side reaction in chemical methods. Enzymes such as papain, α-chymotrypsin, and trypsin are frequently used, operating under either kinetically or equilibrium-controlled conditions in aqueous or low-organic solvent environments. nih.gov

However, incorporating structurally modified amino acids like beta-methylated residues presents a significant challenge. The active sites of native enzymes are often too specific to accommodate the increased steric bulk of such analogs. iupac.org Overcoming this limitation requires the use of engineered enzymes, developed through techniques like site-directed mutagenesis, to broaden substrate specificity. qyaobio.com While the direct enzymatic incorporation of Fmoc-beta-Me-D-Met-OH has not been extensively documented, the principles of CEPS offer a promising pathway for the stereospecific synthesis of peptide fragments containing this and other modified residues, potentially simplifying the production of complex peptide targets. nih.gov

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Chemo-Enzymatic Peptide Synthesis (CEPS) |

|---|---|---|

| Stereoselectivity | Risk of racemization during activation steps. | Highly stereospecific, no racemization. |

| Protecting Groups | Requires extensive use of temporary and permanent protecting groups for side chains. nih.gov | Minimal or no side-chain protection needed. |

| Reaction Conditions | Often involves harsh chemicals and organic solvents. nih.gov | Mild, aqueous-based conditions (pH, temperature dependent). qyaobio.com |

| Reagents | Uses excess coupling reagents and protected amino acids. nih.gov | Catalytic amounts of enzyme used. qyaobio.com |

| Substrate Scope | Broad; accommodates a wide range of unnatural amino acids. aurorabiomed.com | Limited by enzyme specificity; may require enzyme engineering for modified residues. iupac.org |

| Byproducts | Generates significant chemical waste. peptide.com | Cleaner process with fewer byproducts. qyaobio.com |

Green Chemistry Principles in the Synthesis and Utilization of N-alpha-Fmoc-beta-Methyl-D-Methionine-OH

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of synthesis. Solid-phase peptide synthesis, a primary method for utilizing Fmoc-protected amino acids, is notorious for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org These solvents constitute the vast majority of waste generated during the process. rsc.org

Efforts to create a more sustainable synthesis lifecycle for peptides incorporating this compound focus on several key areas:

Solvent Replacement: A major goal is to replace hazardous solvents with greener alternatives that are less toxic and ideally derived from renewable sources. tandfonline.com Research has identified several promising replacements, such as propylene (B89431) carbonate, anisole, and N-octylpyrrolidone (NOP), that can effectively solubilize reagents and swell the solid-phase resin. rsc.orgtandfonline.com

Solvent Reduction: Innovative protocols aim to reduce the total volume of solvent used. One such strategy is "in situ Fmoc removal," where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail. peptide.comrsc.org This combines the coupling and deprotection steps, eliminating an entire wash cycle and potentially reducing solvent consumption by up to 75%. peptide.com

Greener Reagents: The use of more environmentally benign coupling agents is also being explored. tandfonline.com

Applying these principles to the synthesis and subsequent use of this compound would significantly reduce the environmental footprint associated with producing peptides containing this modified residue.

Table 2: Green Solvent Alternatives for Solid-Phase Peptide Synthesis

| Solvent | Source/Type | Key Properties | Reference |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | (Conventional) Polar aprotic | Excellent solubilizing properties but has reproductive toxicity concerns. | rsc.org |

| Propylene Carbonate (PC) | Carbonate | A polar aprotic solvent that can replace DMF/DCM in both solution and solid-phase synthesis. | rsc.org |

| Anisole/NOP (75:25) | Mixture | Able to solubilize all Fmoc amino acids and shows good swelling for polystyrene resins. | tandfonline.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable resources; considered a greener alternative to THF and DCM. | nih.gov |

| N-Butylpyrrolidone (NBP) | Lactam | A polar aprotic solvent with lower toxicity than DMF. | nih.gov |

Automation and High-Throughput Synthesis Strategies for Complex Peptides

The synthesis of complex peptides, especially those containing sterically hindered or aggregation-prone sequences, has been revolutionized by automation. Automated solid-phase peptide synthesis (SPPS) builds on the foundational work of Bruce Merrifield by using robotic systems to perform the repetitive cycles of deprotection, coupling, and washing. americanpeptidesociety.org This approach offers substantial benefits over manual synthesis, including increased reproducibility, reduced labor, and the ability to run syntheses continuously without supervision. americanpeptidesociety.org

Modern automated synthesizers have incorporated advanced features to tackle difficult couplings, such as the incorporation of this compound. nih.gov

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling and deprotection reactions, allowing for the efficient synthesis of long or difficult peptides. nih.gov This is particularly beneficial for sterically hindered residues, where conventional room-temperature synthesis may be slow and inefficient. americanpeptidesociety.org

Parallel Synthesis: Many automated platforms allow for the simultaneous synthesis of multiple peptides, enabling high-throughput screening of different sequences for drug discovery and structure-activity relationship studies. americanpeptidesociety.orgnih.gov

The use of automated systems is critical for reliably and efficiently producing peptides containing complex building blocks like this compound, facilitating the exploration of their therapeutic potential. aurorabiomed.combeilstein-journals.org

Table 3: Comparison of Manual and Automated SPPS

| Feature | Manual SPPS | Automated SPPS |

|---|---|---|

| Throughput | Low; typically one peptide at a time. | High; supports parallel and multiple syntheses. nih.gov |

| Reproducibility | User-dependent; prone to variability. | High; standardized, repeatable cycles minimize human error. americanpeptidesociety.org |

| Speed | Slow and labor-intensive. | Fast; accelerated reaction cycles, especially with microwave assistance. nih.gov |

| Monitoring | Requires manual sampling (e.g., Ninhydrin test). embrapa.br | Can incorporate real-time monitoring and feedback control. |

| Complexity | Challenging for long or difficult sequences. | Enhanced capability for complex peptides via controlled heating and extended reaction times. americanpeptidesociety.org |

| Labor | Requires constant user intervention. | "Walk-away" operation frees up researcher time. americanpeptidesociety.org |

Emerging Applications and Unexplored Research Avenues for this Modified Amino Acid

The unique structural features of this compound—a conformationally restricting beta-methyl group and a proteolytically stable D-enantiomer—open up numerous avenues for advanced peptide research. While specific applications are still emerging, its properties suggest significant potential in several areas.

Development of Therapeutic Peptides: The primary application lies in creating peptide-based drugs with superior pharmacokinetic profiles. The D-configuration and beta-methylation work synergistically to protect the peptide backbone from degradation by proteases, potentially leading to longer in vivo half-lives and reduced dosing frequency.

Conformationally Constrained Peptidomimetics: The beta-methyl group "freezes" the peptide backbone into a specific conformation. iupac.org This is invaluable for designing peptidomimetics that can mimic or block the bioactive conformation of a native peptide ligand, making them potent tools for targeting receptors or inhibiting protein-protein interactions.

Structure-Activity Relationship (SAR) Studies: Incorporating this compound at specific positions in a bioactive peptide can serve as a "conformational lock." This allows researchers to systematically probe the conformational requirements for biological activity, leading to a more rational design of second-generation drug candidates.

Probes for Chemical Biology: Peptides containing this residue could be developed as highly stable molecular probes to study biological systems without the complication of rapid metabolic breakdown.

The exploration of these areas remains a fertile ground for future research, with the potential to yield novel therapeutics and a deeper understanding of peptide structure and function.

Table 4: Potential Research Avenues for this compound

| Research Avenue | Rationale | Potential Outcome |

|---|---|---|

| Metabolically Stable Analogs of Bioactive Peptides | The D-amino acid configuration and beta-methylation provide enhanced resistance to proteolysis. | Peptide therapeutics with improved half-life and bioavailability. |

| Inhibitors of Protein-Protein Interactions (PPIs) | The constrained conformation can mimic a specific secondary structure (e.g., β-turn) involved in a PPI interface. | Novel drug candidates for targets previously considered "undruggable." |

| High-Affinity Receptor Ligands | "Freezing" the peptide in its bioactive conformation can pre-organize it for receptor binding, reducing the entropic penalty of binding. | Highly potent and selective receptor agonists or antagonists. |

| NMR Structural Studies | The conformational restriction simplifies the conformational landscape, aiding in the structural elucidation of peptides by NMR. | Clearer understanding of peptide structure-function relationships. |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for Fmoc-β-Me-D-Met-OH in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Protection strategy : Use Fmoc chemistry for α-amine protection, ensuring compatibility with β-methyl-D-methionine’s stereochemistry and side-chain stability .

- Coupling efficiency : Optimize activation reagents (e.g., HBTU/DIPEA) to address steric hindrance from the β-methyl group .

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, monitoring completeness via UV absorbance at 301 nm .

Q. How can purity and structural integrity of Fmoc-β-Me-D-Met-OH be validated after synthesis?

- Analytical workflow :

- HPLC : Use reverse-phase C18 columns (e.g., 0.1% TFA in H2O/ACN gradient) to confirm purity (>98%) and detect byproducts .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ for C20H21NO4S: 371.45 g/mol) .

- NMR : 1H/13C NMR to confirm stereochemistry (e.g., β-methyl proton splitting patterns and D-configuration) .

Q. What solvent systems are optimal for dissolving Fmoc-β-Me-D-Met-OH during peptide coupling?

- Solubility data :

- Primary solvent: DMF or DMSO for initial dissolution (10–50 mM stock solutions) .

- Alternative: 1% acetic acid in water for hydrophilic peptide sequences, though compatibility with β-methyl-D-methionine’s hydrophobicity must be tested .

Advanced Research Questions

Q. How does the β-methyl substitution in Fmoc-β-Me-D-Met-OH influence peptide conformational stability compared to native methionine?

- Experimental design :

- Circular dichroism (CD) : Compare α-helix and β-sheet propensities in model peptides (e.g., Ala-X-Ala motifs) .

- Molecular dynamics (MD) : Simulate steric effects of β-methyl on side-chain rotamer populations .

- Thermal denaturation : Monitor Tm shifts via DSC to quantify stabilization/destabilization effects .

Q. What strategies mitigate oxidation of the methionine side chain during SPPS when using Fmoc-β-Me-D-Met-OH?

- Contradiction analysis :

- Contradiction : Methionine sulfoxide formation under standard SPPS conditions vs. β-methyl’s potential steric protection.

- Resolution :

- Reductive environment : Add 0.1 M DTT to coupling cocktails to suppress oxidation .

- Post-synthesis reduction : Treat peptides with NH4I/TFA to reduce sulfoxides .

Q. How can researchers resolve discrepancies in reported coupling efficiencies for β-methyl-D-amino acids in SPPS?

- Troubleshooting framework :

- Variable 1 : Activation reagent (e.g., HATU vs. PyBOP) impacts steric accessibility .

- Variable 2 : Solvent polarity (e.g., DCM vs. DMF) alters reaction kinetics .

- Validation : Use Kaiser test or LC-MS to quantify unreacted amine after coupling .

Q. What are the implications of Fmoc-β-Me-D-Met-OH’s stereochemistry on protease resistance in therapeutic peptides?

- Methodology :

- Enzymatic assays : Incubate D- vs. L-configuration peptides with trypsin/chymotrypsin and quantify degradation via HPLC .

- Pharmacokinetics : Compare plasma stability in rodent models using LC-MS/MS .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.